molecular formula C17H22N2O5 B2982950 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 899734-27-1

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B2982950
CAS No.: 899734-27-1
M. Wt: 334.372
InChI Key: ZSFVUNPCJYCKBF-UHFFFAOYSA-N
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Description

N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic oxalamide derivative featuring a 1,4-dioxaspiro[4.4]nonane ring system, a structure recognized in medicinal chemistry research . This compound is part of a class of molecules investigated for their potential as chemical tools in biological studies. The 1,4-dioxaspiro[4.4]nonane moiety acts as a key structural component in various research compounds, including those explored for targeted protein degradation and other therapeutic strategies . For instance, analogs containing this spiroketal system have been featured in patent literature for their role in degrading specific proteins like VAV1, a signal transduction protein relevant in immunology and oncology . The oxalamide linker is a common functional group used to connect two pharmacophores, suggesting this compound may be of interest in probe or hit-to-lead optimization campaigns. Researchers can utilize this chemical for developing cellular assays, studying structure-activity relationships (SAR), and exploring novel mechanisms of action. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-22-13-6-4-5-12(9-13)19-16(21)15(20)18-10-14-11-23-17(24-14)7-2-3-8-17/h4-6,9,14H,2-3,7-8,10-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFVUNPCJYCKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of 1,4-dioxaspiro[4.4]nonane derivatives, which are then functionalized to introduce the oxalamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Molecular weight: 349.34 g/mol .
  • N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide (CAS 899734-29-3): The 3,4-dimethylphenyl group enhances lipophilicity, which may influence membrane permeability. Molecular weight: 332.4 g/mol .
  • N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336): A flavor compound with dual methoxy and pyridyl groups.

Modifications in the Spiroketal Moiety

  • Molecular weight: 361.4 g/mol .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₈H₂₃N₂O₅ ~347.4 (estimated) 3-methoxyphenyl, spiroketal Predicted high metabolic stability
N1-(3-nitrophenyl) analog C₁₆H₁₉N₃O₆ 349.34 3-nitrophenyl Enhanced reactivity due to nitro group
S336 (flavor agent) C₁₉H₂₁N₃O₄ 355.39 2,4-dimethoxybenzyl, pyridyl NOEL = 100 mg/kg/day

Regulatory and Toxicological Profiles

  • S336 : Approved globally as a flavor enhancer with extensive toxicological evaluation .

Biological Activity

Structural Characteristics

The molecular formula of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide is C17H22N2O4C_{17}H_{22}N_{2}O_{4}, with a molecular weight of approximately 318.4 g/mol. The compound features a dioxaspiro framework and an oxalamide functional group , which are significant for its interaction with biological targets.

Property Value
Molecular FormulaC17H22N2O4C_{17}H_{22}N_{2}O_{4}
Molecular Weight318.4 g/mol
StructureSpirocyclic with oxalamide

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:

  • Antinociceptive Effects : Related compounds have shown promise in pain management through modulation of pain pathways.
  • Neuroprotective Properties : Some derivatives have demonstrated the ability to protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
  • Receptor Modulation : Similar structures have been identified as agonists or antagonists for various receptors, including serotonin receptors.

The exact mechanisms of action for this compound remain largely unexplored. However, it is hypothesized that the compound may interact with specific receptors or enzymes due to its structural features. For instance:

  • Serotonin Receptor Interaction : Compounds with similar spirocyclic structures have been reported as selective agonists for serotonin receptors, which could imply similar activity for this compound.
  • Enzyme Inhibition : The oxalamide functional group may facilitate interactions with enzymes involved in metabolic pathways.

Case Studies and Research Findings

While direct case studies on this compound are scarce, related research indicates potential therapeutic benefits:

  • Neuroprotective Studies : Research on similar compounds has shown their efficacy in protecting against oxidative stress in neuronal cells.
  • Pain Management Trials : Analogs have been tested in animal models demonstrating significant reductions in pain response, suggesting a pathway for further exploration.

Future Research Directions

Given the preliminary insights into the biological activity of this compound, future research should focus on:

  • In vitro and In vivo Studies : Conducting comprehensive studies to evaluate the pharmacological effects and safety profile.
  • Mechanistic Studies : Elucidating the specific molecular interactions and pathways influenced by this compound.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance biological activity and selectivity.

Q & A

Q. What synthetic routes are commonly employed for synthesizing N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide, and how is its purity validated?

Methodological Answer: The synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride or activated oxalate esters. For example, analogous compounds (e.g., N-(2-methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide) are synthesized via condensation of sulfanilamide, o-anisidine, and oxalyl chloride in dioxane, yielding ~73% purity . Structural validation employs FTIR (e.g., carbonyl stretches at ~1679 cm⁻¹) and multinuclear NMR (¹H and ¹³C signals for methoxy groups, spiro rings, and amide protons). Purity is confirmed via HPLC or melting point analysis (decomposition points >180°C indicate thermal stability) .

Q. Which spectroscopic techniques are critical for characterizing the spirocyclic and methoxyphenyl moieties in this compound?

Methodological Answer:

  • ¹H NMR : The 1,4-dioxaspiro[4.4]nonane ring produces distinct splitting patterns (e.g., δ 3.82 ppm for methylene protons adjacent to oxygen) .
  • ¹³C NMR : Signals at δ 56–60 ppm confirm methoxy groups, while sp³ carbons in the spiro ring appear at δ 80–100 ppm .
  • FTIR : Stretching vibrations at 1670–1700 cm⁻¹ confirm amide C=O bonds, and ether C-O-C stretches appear at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound, particularly for regioselective amide bond formation?

Methodological Answer: Density Functional Theory (DFT) simulations predict electron density distribution at reactive sites, guiding solvent selection (e.g., dioxane vs. DMF) and catalyst use. For example, oxalyl chloride’s electrophilicity can be modeled to favor nucleophilic attack by the spirocyclic amine over the methoxyphenyl amine, improving regioselectivity . Molecular docking studies may also assess steric hindrance in the spiro ring to refine stoichiometric ratios (e.g., 1:1 vs. 1:2 amine:oxalyl chloride) .

Q. What strategies resolve contradictions between theoretical predictions and experimental spectral data during structural elucidation?

Methodological Answer: Discrepancies (e.g., unexpected ¹H NMR splitting) require:

  • Variable Temperature (VT) NMR : To detect conformational flexibility in the spiro ring .
  • 2D NMR (COSY, HSQC) : To assign coupling patterns and differentiate overlapping signals (e.g., methoxyphenyl vs. amide protons) .
  • X-ray Crystallography : For definitive confirmation of spirocyclic geometry and hydrogen-bonding networks .

Q. How does the electronic nature of the 3-methoxyphenyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution but deactivates the amide nitrogen, reducing nucleophilicity. Hammett substituent constants (σ) quantify this effect, predicting slower acylation kinetics compared to non-substituted aryl amines. UV-Vis spectroscopy (λmax ~255 nm) monitors charge-transfer transitions to assess electronic perturbations .

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor or biochemical probe?

Methodological Answer:

  • Kinase Inhibition Assays : Use ATP-Glo™ or fluorescence polarization to measure IC₅₀ values against recombinant kinases (e.g., EGFR or MAPK) .
  • Cellular Uptake Studies : LC-MS quantification in cell lysates after treatment (e.g., 1–100 µM doses) evaluates membrane permeability .
  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity to target proteins via enthalpy changes .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., replacing the spiro ring with cyclohexyl or cyclopentyl groups) alter bioactivity?

Methodological Answer:

  • SAR Studies : Cycloalkyl substituents (e.g., cyclopentyl vs. cycloheptyl) are compared via MTT assays (cytotoxicity) and molecular dynamics simulations (ligand-protein binding stability) .
  • LogP Measurements : Spiro rings increase hydrophobicity (higher LogP) compared to linear ethers, impacting pharmacokinetics .

Q. What catalytic systems enhance yield in large-scale synthesis while minimizing by-products?

Methodological Answer:

  • Heterogeneous Catalysis : Zeolite-supported palladium accelerates coupling reactions while reducing metal leaching .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer, suppressing side reactions like over-acylation .

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